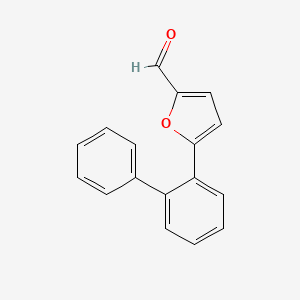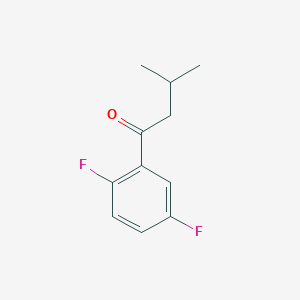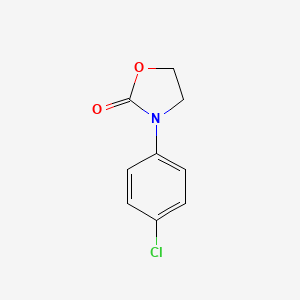
5-(Biphenyl-2-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Biphenyl-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C17H12O2 It is characterized by a furan ring substituted with a biphenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-2-yl)furan-2-carbaldehyde typically involves the reaction of biphenyl-2-carboxaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Biphenyl-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 5-(Biphenyl-2-yl)furan-2-carboxylic acid.
Reduction: 5-(Biphenyl-2-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(Biphenyl-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Biphenyl-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring and biphenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-(Biphenyl-2-yl)furan-2-carbaldehyde is unique due to the presence of both a biphenyl group and a furan ring, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C17H12O2 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
5-(2-phenylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-14-10-11-17(19-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H |
Clé InChI |
DRZDEIKILCCUBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(O3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14113935.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14113939.png)

![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14113948.png)
![oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate](/img/structure/B14113951.png)


![Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14113971.png)

![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)

![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)

![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)
